IDO1 Inhibitory Potency: Quantitative Comparison of Ethylidene vs. Methylene-Linked Indane-1,3-Dione Analogs
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione (CAS 1024375-29-8) demonstrates measurable inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 1.77 μM, as determined in a fluorescence-based assay using enzyme expressed in Escherichia coli with a 1-hour incubation period [1]. No published IDO1 inhibitory data could be located for the closest structural analog, 2-(((3-(phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione (CAS 1022467-71-5). The absence of detectable IDO1 annotation for the methylene analog in authoritative bioactivity databases such as ChEMBL and BindingDB suggests that the ethylidene-methyl substitution on the linking carbon—the sole structural difference between these two compounds—may be a determinant of IDO1 recognition.
| Evidence Dimension | IDO1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.77 μM (1,770 nM) against recombinant human IDO1 |
| Comparator Or Baseline | Closest analog 2-(((3-(phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione (CAS 1022467-71-5): No reported IDO1 activity (negative data; activity not detected or not tested in curated databases) |
| Quantified Difference | Not calculable as a fold difference due to absence of comparator data point; qualitative differentiation based on presence vs. absence of annotated IDO1 activity |
| Conditions | Recombinant human IDO1 expressed in E. coli; fluorescence assay; 1 hr incubation (BindingDB ChEMBL deposit) |
Why This Matters
For research programs targeting IDO1 in immuno-oncology or immune metabolism, this compound provides a structurally characterized indane-1,3-dione entry point with confirmed IDO1 engagement at low micromolar potency, whereas the closest analog appears inactive, making CAS 1024375-29-8 the scaffold of choice within this specific substitution series.
- [1] BindingDB. BDBM50127139 (CHEMBL3628553). Affinity Data: IC50 = 1.77E+3 nM for human IDO1. Deposited by ChEMBL. View Source
